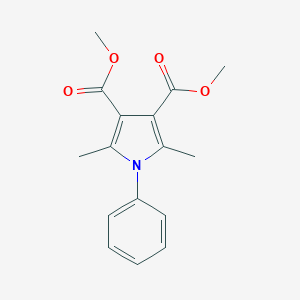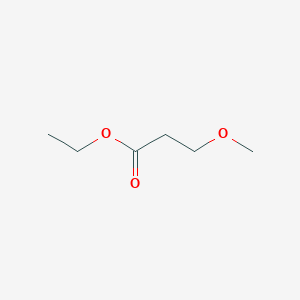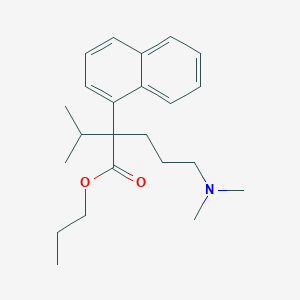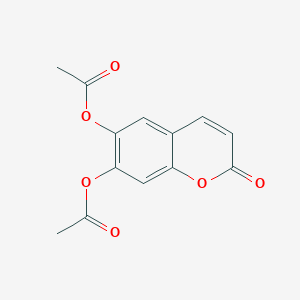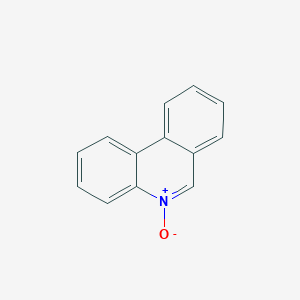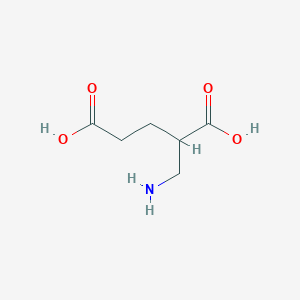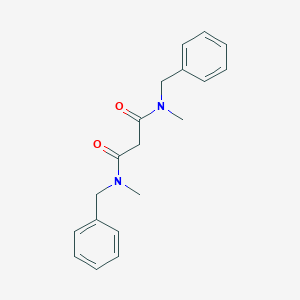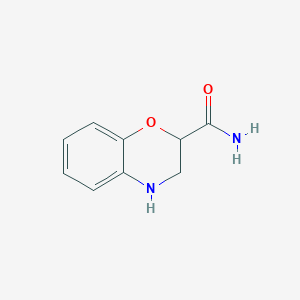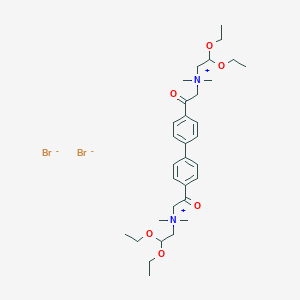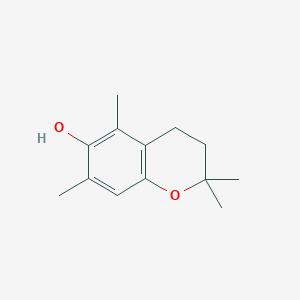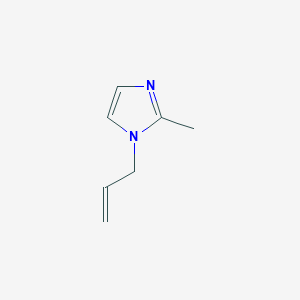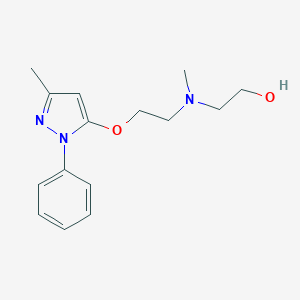
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as MPEP and is used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
The mechanism of action of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- involves the selective inhibition of the mGluR5 receptor. The compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to a reduction in the physiological effects of mGluR5 activation. This mechanism of action has potential applications in the treatment of various neurological disorders, including anxiety, depression, and addiction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- have been extensively studied in various animal models. The compound has been shown to reduce anxiety-like behavior and improve cognitive function in rodents. Additionally, Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has been shown to reduce the rewarding effects of drugs of abuse, including cocaine and alcohol.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in lab experiments has several advantages. The compound is highly selective for the mGluR5 receptor, allowing for the specific manipulation of this receptor in animal models. Additionally, Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has a favorable pharmacokinetic profile, allowing for easy administration and measurement in animal models.
However, there are also some limitations to the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in lab experiments. The compound has a relatively short half-life, requiring frequent administration in animal models. Additionally, the compound has potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in scientific research. One potential application is in the treatment of neurological disorders, including anxiety, depression, and addiction. Additionally, the compound may have potential applications in the field of pain management, as mGluR5 has been implicated in the modulation of pain perception.
Another future direction for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is in the development of novel therapeutics. The compound may serve as a lead compound for the development of more potent and selective mGluR5 antagonists. Additionally, the compound may be used in the development of prodrugs, which can improve the pharmacokinetic properties of the compound.
Conclusion
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is primarily used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), and has potential applications in the treatment of various neurological disorders, including anxiety, depression, and addiction. The future directions for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- include the development of novel therapeutics and the exploration of its potential applications in the field of pain management.
Méthodes De Synthèse
The synthesis of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl chloroacetate to form ethyl 3-methyl-1-phenyl-5-pyrazolone-4-acetate. This compound is then reacted with 2-(methylamino)ethyl chloride to form Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)-. The compound can be purified using various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has been extensively studied for its potential applications in various fields of scientific research. The compound is primarily used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and pain perception.
Propriétés
Numéro CAS |
15083-50-8 |
|---|---|
Nom du produit |
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- |
Formule moléculaire |
C15H21N3O2 |
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
2-[methyl-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]amino]ethanol |
InChI |
InChI=1S/C15H21N3O2/c1-13-12-15(20-11-9-17(2)8-10-19)18(16-13)14-6-4-3-5-7-14/h3-7,12,19H,8-11H2,1-2H3 |
Clé InChI |
AJMCZFKEQAVFPW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN(C)CCO)C2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=C1)OCCN(C)CCO)C2=CC=CC=C2 |
Autres numéros CAS |
15083-50-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




